Lipophilicity (XLogP) Differentiation: 4-Methyl Substituent Provides Intermediate Lipophilicity vs. 4-Chloro and Unsubstituted Analogs
The calculated XLogP value for the 4-methyl analog (3.7) reflects the contribution of the methyl group to overall lipophilicity, positioning it between the more polar unsubstituted analog and the more lipophilic 4-chloro analog [1]. This intermediate lipophilicity may offer a balanced profile for both target binding and aqueous solubility, critical considerations in insecticide formulation and biological screening [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 3.7 (calculated, PubChem release 2025.09.15) |
| Comparator Or Baseline | 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide (CAS 90059-31-7): XLogP not publicly computed; 2-(4-chlorobenzamido)-N-(3-methylisoxazol-5-yl)benzamide (CAS 90059-33-9): XLogP not publicly computed |
| Quantified Difference | Cannot be precisely quantified due to missing comparator XLogP data; qualitative assessment based on substituent Hansch π values (CH3: 0.56; Cl: 0.71; H: 0.00) suggests the 4-methyl analog has intermediate lipophilicity |
| Conditions | Computed values using XLogP3 algorithm; no experimental log P measurements identified in published literature |
Why This Matters
Lipophilicity is a key determinant of membrane penetration, metabolic clearance, and off-target binding, making the 4-methyl analog a distinct chemical entity from its 4-chloro and unsubstituted counterparts for procurement and screening purposes.
- [1] PubChem Compound Summary for CID 13223297, 2-(4-methylbenzamido)-N-(3-methylisoxazol-5-yl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13223297 View Source
- [2] Burow KW. Isoxazolylbenzamides. European Patent EP-0048162-A1, filed 1981-09-15, published 1982-03-24, assigned to Eli Lilly and Company. View Source
